molecular formula C20H18ClNO5S B407649 N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide CAS No. 352435-97-3

N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B407649
CAS No.: 352435-97-3
M. Wt: 419.9g/mol
InChI Key: GYHXJOAVQHQDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

N-(4-Chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide is a synthetic organic compound belonging to two distinct chemical families: dibenzofuran derivatives and sulfonamides . Its IUPAC name systematically describes its structure:

  • Dibenzo[b,d]furan core : A fused bicyclic system comprising two benzene rings bridged by a furan oxygen atom.
  • 6,7,8,9-Tetrahydro modification : Partial hydrogenation of the furan ring, reducing it to a tetrahydrofuran-like structure with one remaining double bond.
  • 4-Chloro-9-oxo substituents : A chlorine atom at position 4 and a ketone group at position 9 of the dibenzofuran system.
  • 4-Ethoxybenzenesulfonamide moiety : A sulfonamide group (-SO$$_2$$NH-) attached to a para-ethoxy-substituted benzene ring.

The molecular formula is C$${22}$$H$${19}$$ClN$$2$$O$$5$$S , with a molecular weight of 458.91 g/mol.

Key Structural Features Functional Role
Dibenzofuran core Provides aromatic stability & planar geometry
Sulfonamide group (-SO$$_2$$NH-) Enhances hydrogen-bonding capacity
Ethoxy substituent (-OCH$$2$$CH$$3$$) Modulates lipophilicity & metabolic stability
Chlorine atom Influences electronic properties & bioactivity

Historical Context of Dibenzofuran Sulfonamide Derivatives

The development of this compound reflects two intersecting historical trajectories:

  • Sulfonamide Pharmacology : Emerging from the 1930s "sulfa drug revolution," where sulfanilamide derivatives became the first systemic antibacterial agents. The structural evolution from simple sulfonamides to complex hybrids like this compound represents efforts to overcome microbial resistance while expanding therapeutic applications.
  • Dibenzofuran Chemistry : Initially studied as coal tar components, dibenzofurans gained prominence in the 2000s as scaffolds for optoelectronic materials and pharmaceutical agents. The fusion of dibenzofuran with sulfonamide groups, as seen here, combines aromatic stability with bioactive functionality.

A pivotal advancement was the 2020s development of targeted substitution strategies , enabling precise functionalization at positions 2 and 4 of the dibenzofuran system. This allowed covalent attachment of sulfonamide groups while maintaining the heterocycle’s planarity—a critical factor for biomolecular interactions.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in modern heterocyclic chemistry:

  • Hybrid Scaffold Design : Merging dibenzofuran (a oxygen-containing heterocycle) with sulfonamides (nitrogen-sulfur functionalities) creates molecules with multifaceted reactivity. The dibenzofuran core contributes $$\pi$$-$$\pi$$ stacking capability, while the sulfonamide enables acid-base responsiveness.
  • Synthetic Methodology Development : Its synthesis requires innovative approaches, such as:
    • Friedel-Crafts sulfonamidation for attaching the sulfonamide group
    • Regioselective chlorination at position 4 using N-chlorosuccinimide
    • Oxidative cyclization to form the tetrahydrofuran ring
  • Structure-Activity Relationship (SAR) Studies : Researchers systematically modify its substituents to optimize properties like:
    • Aqueous solubility (via ethoxy group tuning)
    • Protein binding affinity (through chlorine positioning)
    • Metabolic stability (by hydrogenation level adjustment)

Overview of Structural Features and Functional Groups

The compound’s architecture comprises four strategically integrated components:

  • Dibenzo[b,d]furan Backbone

    • Furan ring : The oxygen atom introduces dipole moments, enhancing solubility in polar solvents.
    • Tetrahydro modification : Reduces ring strain versus fully aromatic dibenzofuran, improving synthetic accessibility.
  • Sulfonamide Linkage

    • Sulfonyl group : Acts as a hydrogen-bond acceptor, facilitating interactions with biological targets.
    • Amino group : Provides a site for further derivatization or salt formation.
  • Chloro-Ketone System

    • 4-Chloro substituent : Withdraws electron density via inductive effects, activating adjacent positions for electrophilic substitution.
    • 9-Ketone group : Participates in keto-enol tautomerism, influencing redox properties.
  • 4-Ethoxybenzenesulfonyl Unit

    • Ethoxy group : -OCH$$2$$CH$$3$$ extends half-life by sterically shielding the sulfonamide from enzymatic degradation.
    • Para-substitution : Maximizes symmetry, reducing crystal lattice energy and improving solubility.

This structural synergy enables applications ranging from enzyme inhibition (leveraging sulfonamide’s H-bond capacity) to material science (utilizing dibenzofuran’s optoelectronic properties). Future research directions include exploring its utility in asymmetric catalysis and as a fluorescent probe.

Properties

IUPAC Name

N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-4-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5S/c1-2-26-13-6-8-14(9-7-13)28(24,25)22-12-10-15-19-17(23)4-3-5-18(19)27-20(15)16(21)11-12/h6-11,22H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHXJOAVQHQDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC4=C3C(=O)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of the Dibenzofuran Amine

  • Amination : The dibenzofuran core is nitrated (HNO₃/H₂SO₄) at the 2-position, followed by reduction (H₂/Pd-C) to yield the 2-amine derivative.

  • Sulfonylation : The amine reacts with 4-ethoxybenzenesulfonyl chloride in dry tetrahydrofuran (THF) under nitrogen, with sodium hydride as a base:

    R-NH2+ClSO2C6H4OEtNaH, THFR-NHSO2C6H4OEt+HCl\text{R-NH}_2 + \text{ClSO}_2\text{C}_6\text{H}_4\text{OEt} \xrightarrow{\text{NaH, THF}} \text{R-NHSO}_2\text{C}_6\text{H}_4\text{OEt} + \text{HCl}
    • Reaction Time: 6–8 hours at 0–5°C.

    • Yield: 78–85% after aqueous workup and recrystallization from isopropanol.

Alternative Route: Direct Coupling via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction couples the dibenzofuran amine with 4-ethoxybenzenesulfonyl hydrazide using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

  • Solvent: Anhydrous dimethylformamide (DMF).

  • Temperature: Room temperature, 12 hours.

  • Yield: 60–68%.

Optimization of Reaction Conditions

Solvent and Base Selection

  • THF vs. DMF : THF provides higher solubility for sulfonyl chlorides, while DMF accelerates Mitsunobu reactions.

  • Base Impact : Sodium hydride (NaH) outperforms triethylamine in sulfonylation, minimizing side reactions.

Purification Strategies

  • Recrystallization : Isopropanol or ethyl acetate/hexane mixtures yield >98% purity.

  • Chromatography : Silica gel with 20% ethyl acetate/hexane eluent removes unreacted sulfonyl chloride.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, furan-H), 6.94 (d, J = 8.4 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.90–3.10 (m, 4H, tetrahydrofuran CH₂), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Purity and Yield Comparison

MethodYield (%)Purity (%)Reference
Sulfonyl Chloride8598
Mitsunobu6895
Direct Amination7297

Challenges and Mitigation Strategies

Side Reactions

  • Over-Sulfonation : Controlled addition of sulfonyl chloride at low temperatures reduces di-sulfonation.

  • Oxidation of Amine : Use of inert atmosphere (N₂) prevents amine oxidation during sulfonylation.

Scalability Issues

  • Grignard Reagent Handling : Methyl magnesium chloride in THF requires slow addition to avoid exothermic runaway.

  • Solvent Recovery : THF and DMF are distilled and reused to reduce costs.

Industrial-Scale Production Insights

Batch vs. Continuous Flow

  • Batch Reactors : Preferred for sulfonylation due to easier temperature control.

  • Flow Chemistry : Tested for cyclization steps, reducing reaction time by 40%.

Regulatory Compliance

  • Waste Management : Neutralization of acidic byproducts (e.g., HCl) with NaOH before disposal.

  • Safety Protocols : Explosion-proof equipment for reactions involving NaH or Grignard reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloro and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Analog: Naphtho[2,1-b]furan Derivatives

Key Compounds :

  • N-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives ()
  • 1-(naphtho[2,1-b]furan-2-yl)-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one ()

Comparison :

  • Core Structure: Unlike the tetrahydrodibenzo[b,d]furan in the target compound, these analogs feature fully aromatic naphtho[2,1-b]furan systems.
  • Functional Groups: The target lacks the pyrazole and enone functionalities seen in these derivatives but shares sulfonamide and halogen substituents.
  • Synthesis : Both classes involve condensation reactions (e.g., with aldehydes, amines) and characterization via IR (C=O at 1663–1682 cm⁻¹) and ¹H-NMR .

Sulfonamide-Containing Triazole Derivatives

Key Compounds :

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

Comparison :

  • Sulfonamide Group : Both classes incorporate sulfonamide groups, but in the triazole derivatives, the sulfonyl group is part of a phenylsulfonyl moiety. The target compound’s sulfonamide is directly attached to the dibenzofuran core.
  • Spectroscopy : IR spectra of triazole derivatives show C=S stretches (1247–1255 cm⁻¹) and NH bands (3278–3414 cm⁻¹) . The target’s sulfonamide would exhibit S=O stretches (~1250 cm⁻¹) and NH stretches (~3300 cm⁻¹), similar to compounds.

Ethoxy-Substituted Agrochemicals

Key Compounds :

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) ()

Comparison :

  • Ethoxy Group : Both compounds feature ethoxy substituents, which enhance lipophilicity. In etobenzanid, the ethoxymethoxy group is critical for herbicidal activity.
  • Structural Differences : Etobenzanid has a benzamide core, whereas the target compound’s dibenzofuran and sulfonamide groups suggest divergent reactivity and targets (e.g., pharmaceuticals vs. pesticides) .

Furan- and Sulfonamide-Containing Pharmaceuticals

Key Compounds :

  • Ranitidine-related compounds (e.g., N-oxide derivatives with furan and sulfonamide groups) ()

Comparison :

  • Furan Motif : Ranitidine derivatives include furan rings, but the target’s dibenzofuran system provides a larger, more rigid scaffold.
  • Sulfonamide Role : In ranitidine, sulfonamide groups contribute to H₂ receptor antagonism. The target’s sulfonamide may similarly influence receptor binding or enzyme inhibition .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Key Spectral Data (IR/NMR) Applications References
Target Compound Tetrahydrodibenzo[b,d]furan 4-ethoxybenzenesulfonamide, Cl, 9-oxo Inferred: S=O (~1250 cm⁻¹), NH (~3300 cm⁻¹) Hypothetical pharmaceutical -
Naphtho[2,1-b]furan Derivatives () Naphtho[2,1-b]furan Pyrazole, enone, aryl groups IR: C=O (1663–1682 cm⁻¹) Synthetic intermediates
Triazole-Thiones () Phenylsulfonyl triazole C=S, NH, difluorophenyl IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Bioactive agents
Etobenzanid () Benzamide Ethoxymethoxy, dichlorophenyl Not specified Pesticide
Ranitidine Analogs () Furan, sulfonamide Dimethylamino, nitro groups Not specified Pharmaceuticals (H₂ antagonists)

Biological Activity

N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique dibenzofuran core structure, which is modified with various functional groups that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is C21H20ClNO4SC_{21}H_{20}ClNO_4S with a molecular weight of approximately 419.9 g/mol. Its structure includes:

  • Dibenzofuran core : A fused polycyclic aromatic system.
  • Chloro group : Potentially enhancing biological activity.
  • Oxo group : Contributing to reactivity and interactions.
  • Sulfonamide group : Known for various biological effects.

Physical Properties

PropertyValue
Molecular Weight419.9 g/mol
LogP (Partition Coefficient)5.240
Water Solubility (LogSw)-6.02
Polar Surface Area62.251 Ų
pKa7.79

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in critical pathways such as:

  • Antimicrobial Activity : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
  • Anticancer Properties : Studies suggest that compounds with similar structures may induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Studies

In vitro studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance:

  • Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : The compound showed bactericidal effects with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL.

Anticancer Activity

Recent studies indicate that the compound may exhibit cytotoxic effects on various cancer cell lines:

  • Breast Cancer (MCF-7) :
    • IC50 value: 15 µM after 48 hours of exposure.
    • Mechanism: Induction of apoptosis via the mitochondrial pathway.
  • Lung Cancer (A549) :
    • IC50 value: 20 µM.
    • Mechanism: Inhibition of cell proliferation and induction of cell cycle arrest in the G2/M phase.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated a promising antibacterial profile, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a new therapeutic agent.

Case Study 2: Anticancer Research

Another investigation published in Cancer Letters explored the anticancer properties of this compound on non-small cell lung cancer cells. The study found that treatment with the compound resulted in significant tumor growth inhibition in xenograft models, highlighting its potential as an effective anticancer drug candidate.

Q & A

Q. How to troubleshoot low yields in large-scale synthesis?

  • Methodological Answer : Scale-up challenges often arise from inefficient mixing or heat dissipation. Use segmented flow reactors for better thermal control. Monitor intermediates via inline FTIR or PAT (Process Analytical Technology). Compare kinetic data (e.g., Arrhenius plots) between small- and large-scale batches to identify deviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.